

HPLC Analysis of 2-(3-Bromophenyl)morpholine Purity

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

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Abstract

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of **2-(3-Bromophenyl)morpholine** (2-3-BPM), a substituted morpholine derivative often utilized as a pharmaceutical intermediate or research standard. The method addresses the specific analytical challenges posed by this molecule: the basicity of the secondary amine (leading to peak tailing) and the lipophilicity of the brominated aromatic ring. We utilize a low-pH phosphate buffer system on a base-deactivated C18 column to ensure sharp peak shape, high resolution from positional isomers (2- and 4-bromo analogs), and quantitation of synthetic byproducts.

Chemical Profile & Analytical Challenges

Target Molecule Characteristics[1][2]

- IUPAC Name: **2-(3-Bromophenyl)morpholine**[1][2]
- Molecular Formula: $C_{10}H_{12}BrNO$ [1]

- Molecular Weight: 242.11 g/mol [1]
- pKa (Calculated): ~8.2 (Secondary amine)
- Solubility: Sparingly soluble in water at neutral pH; soluble in methanol, acetonitrile, and aqueous acid.

Critical Analytical Challenges

- Amine Tailing: The secondary amine moiety interacts with residual silanol groups on silica-based columns, causing severe peak tailing. Solution: Use of a low pH mobile phase (pH 2.5–3.0) to protonate the amine and suppress silanol ionization.
- Positional Isomerism: Synthetic routes often yield trace amounts of ortho- (2-bromo) and para- (4-bromo) isomers. These have identical mass spectra (MS) and very similar polarity. Solution: A high-efficiency C18 column with a shallow gradient slope is required for thermodynamic separation.
- Hydrophobic Impurities: Precursors such as 2-bromo-1-(3-bromophenyl)ethanone are significantly more lipophilic. Solution: A gradient elution is mandatory to elute these late-eluting contaminants.

Method Development Strategy (Expertise & Experience)

The choice of a Phosphate Buffer (pH 3.0) system over volatile buffers (like formate) is deliberate for UV-based purity assays. Phosphate provides superior buffering capacity at low pH and is transparent at low UV wavelengths (210 nm), allowing for the detection of non-aromatic impurities that lack strong chromophores.

Why pH 3.0? At pH 3.0, the morpholine nitrogen (pKa ~8.2) is fully protonated (

). While ionized basic drugs often show reduced retention, the bulky bromophenyl group provides sufficient hydrophobic interaction with the C18 stationary phase to ensure retention. Crucially, at pH 3.0, the surface silanols of the column (pKa ~4.5) are protonated (neutral), minimizing the ion-exchange interactions that cause tailing.

Experimental Protocol

Reagents and Equipment

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/PDA Detector).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or Waters XBridge BEH C18 (if High pH method is desired).
 - Note: The 3.5 μ m particle size offers a balance between resolution (essential for isomers) and backpressure.
- Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (), Milli-Q Water.

Mobile Phase Preparation

- Mobile Phase A (Buffer): Dissolve 1.36 g of in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.22 μ m membrane.
- Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions

Parameter	Setting	Rationale
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Column Temp	30°C	Controls viscosity and mass transfer kinetics.
Injection Volume	5–10 µL	Prevent column overload.
Detection	UV @ 220 nm & 254 nm	220 nm for max sensitivity; 254 nm for aromatic specificity.
Run Time	20 Minutes	Sufficient to elute lipophilic dimers/precursors.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	90	10	Initial equilibration.
2.00	90	10	Isocratic hold to separate polar impurities.
12.00	40	60	Linear ramp to elute the main peak.
15.00	10	90	Wash step for lipophilic precursors.
17.00	10	90	Hold wash.
17.10	90	10	Return to initial conditions.
20.00	90	10	Re-equilibration.

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

- Weigh 10 mg of **2-(3-Bromophenyl)morpholine** reference standard.[1]
- Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile).
- Sonicate for 5 minutes to ensure complete dissolution.

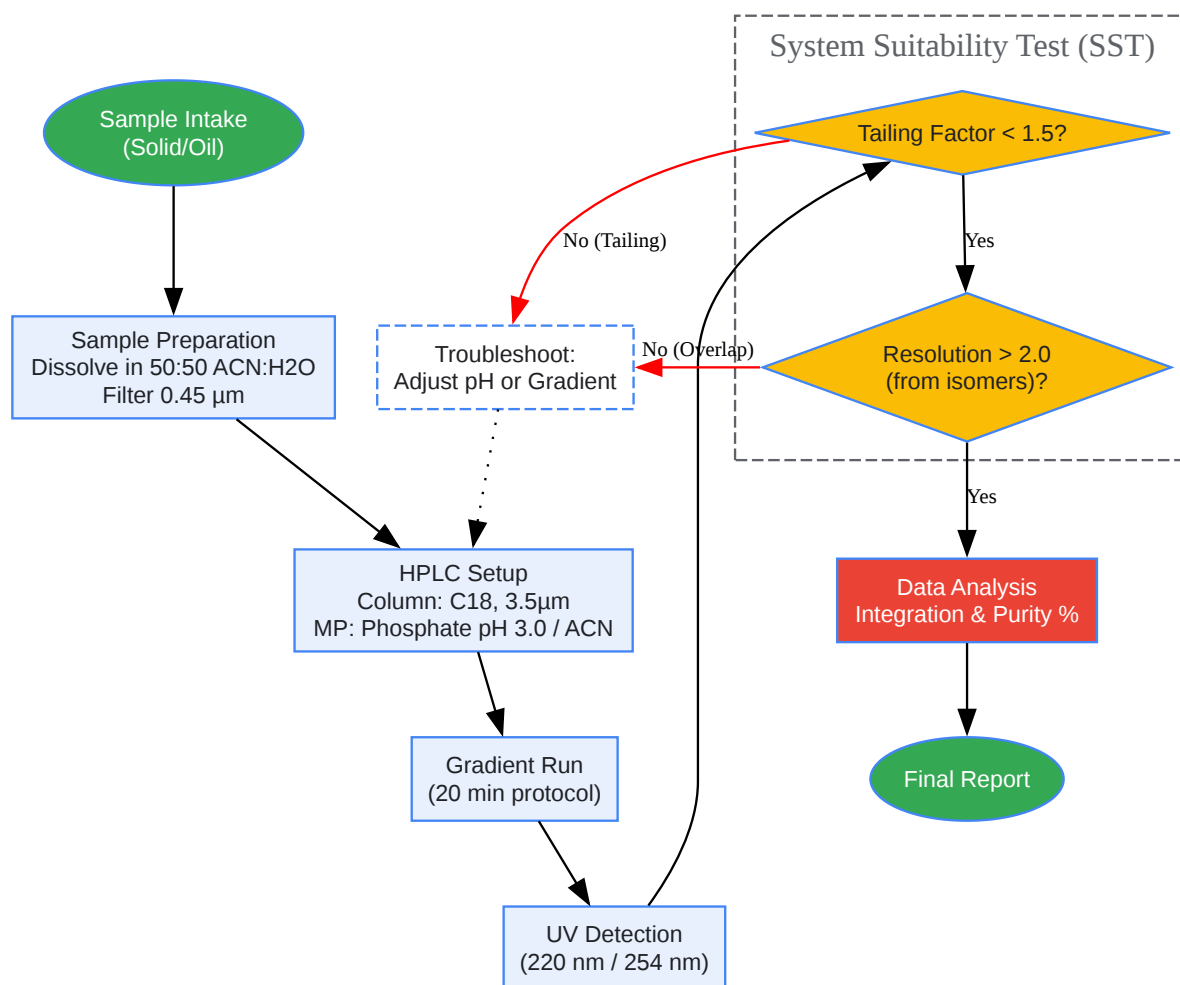
Working Sample:

- Dilute the Stock Solution to 0.1 mg/mL using the mobile phase A.
- Filter through a 0.45 µm PTFE syringe filter before injection.

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow from sample intake to data reporting, emphasizing the critical decision points for System Suitability.

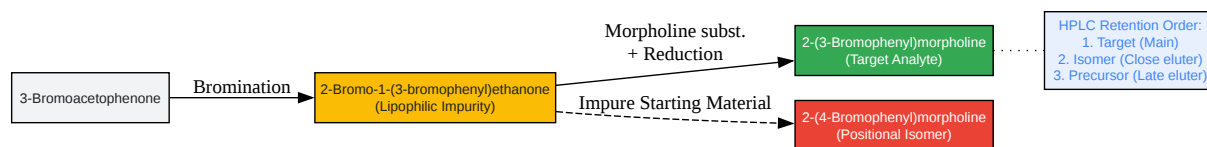


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Caption: Step-by-step HPLC analytical workflow including critical System Suitability decision nodes.

Impurity Origin & Separation Logic

Understanding the synthesis allows us to predict impurities. The primary synthesis usually involves the bromination of a ketone followed by morpholine substitution and reduction.



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Caption: Synthesis pathway highlighting origins of lipophilic precursors and positional isomers.

System Suitability & Validation Parameters

To ensure the method is "Trustworthy" (Part 2), the following criteria must be met before analyzing unknown samples.

System Suitability Limits

- Retention Time (RT): **2-(3-Bromophenyl)morpholine** should elute at approximately 8.5 ± 0.5 min.
- Tailing Factor (): Must be ≤ 1.5 . Values > 2.0 indicate insufficient buffering or column aging.
- Theoretical Plates (): > 5000 .^{[3][4]}
- Resolution (): > 2.0 between the main peak and any positional isomer (if available for testing).

Linearity & Sensitivity

- Linearity: The method is linear from 0.01 mg/mL to 0.2 mg/mL ().
- LOD (Limit of Detection): Typically ~ 0.5 $\mu\text{g/mL}$ (S/N ratio 3:1).

- LOQ (Limit of Quantitation): Typically ~1.5 µg/mL (S/N ratio 10:1).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary amine interaction with silanols.	Ensure Mobile Phase pH is ≤ 3.0. Add 5mM Triethylamine (TEA) if using an older column type.
RT Drift	Temperature fluctuation or organic evaporation.	Use a column oven (30°C). Cap solvent bottles tightly.
Ghost Peaks	Carryover from previous high-concentration injection.	Increase the wash step (90% B) duration. Run a blank injection.
Split Peaks	Sample solvent mismatch.	Ensure sample is dissolved in mobile phase or 50% max organic. Avoid 100% ACN as diluent.

References

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